7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H16ClN3 and its molecular weight is 237.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been found to target succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .
Mode of Action
Related compounds, such as succinate dehydrogenase inhibitors (sdhis), can interfere with the effects of the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
Similar compounds, such as sdhis, interfere with the tricarboxylic acid cycle, which is crucial for energy production in cells .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied .
Result of Action
Related compounds have shown significant biological activity against certain pathogens .
Action Environment
The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTHCMTYOHYAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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